2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine is a chemical compound with the molecular formula C10H12FNSi It is a derivative of pyridine, where a fluorine atom is attached to the second position and a trimethylsilyl-ethynyl group is attached to the fifth position of the pyridine ring
Vorbereitungsmethoden
The synthesis of 2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine typically involves the reaction of 2-fluoropyridine with trimethylsilylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours, followed by purification to obtain the desired product.
Analyse Chemischer Reaktionen
2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of reduced derivatives. Common reagents used in these reactions include palladium catalysts, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine involves its interaction with specific molecular targets. The trimethylsilyl-ethynyl group can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to biological effects. The exact molecular pathways involved are still under investigation .
Vergleich Mit ähnlichen Verbindungen
2-Fluoro-5-((trimethylsilyl)ethynyl)pyridine can be compared with other similar compounds, such as:
2-Fluoro-4-((trimethylsilyl)ethynyl)pyridine: Similar structure but with the trimethylsilyl-ethynyl group at the fourth position.
2-Fluoro-6-((trimethylsilyl)ethynyl)pyridine: Similar structure but with the trimethylsilyl-ethynyl group at the sixth position.
2-Fluoro-5-((trimethylsilyl)ethynyl)benzene: Similar structure but with a benzene ring instead of a pyridine ring
Eigenschaften
Molekularformel |
C10H12FNSi |
---|---|
Molekulargewicht |
193.29 g/mol |
IUPAC-Name |
2-(6-fluoropyridin-3-yl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H12FNSi/c1-13(2,3)7-6-9-4-5-10(11)12-8-9/h4-5,8H,1-3H3 |
InChI-Schlüssel |
UZHWVJXVCDRPBW-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)C#CC1=CN=C(C=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.